molecular formula C7H7ClO2S B13637680 3-(3-Chlorothiophen-2-yl)propanoicacid

3-(3-Chlorothiophen-2-yl)propanoicacid

Cat. No.: B13637680
M. Wt: 190.65 g/mol
InChI Key: MHCBWABUTFPNJH-UHFFFAOYSA-N
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Description

3-(3-Chlorothiophen-2-yl)propanoic acid is a carboxylic acid derivative featuring a thiophene ring substituted with a chlorine atom at the 3-position and a propanoic acid moiety at the 2-position. Thiophene, a sulfur-containing aromatic heterocycle, confers unique electronic properties due to its electron-rich nature, while the chlorine substituent enhances electrophilicity and influences intermolecular interactions. This compound is of interest in medicinal chemistry and materials science, particularly as a precursor for synthesizing bioactive molecules or polymers.

Properties

Molecular Formula

C7H7ClO2S

Molecular Weight

190.65 g/mol

IUPAC Name

3-(3-chlorothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H7ClO2S/c8-5-3-4-11-6(5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10)

InChI Key

MHCBWABUTFPNJH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorothiophen-2-yl)propanoic acid typically involves the chlorination of thiophene followed by a series of reactions to introduce the propanoic acid group. One common method includes:

    Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 3-chlorothiophene.

    Friedel-Crafts Acylation: The 3-chlorothiophene undergoes Friedel-Crafts acylation with propanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 3-(3-Chlorothiophen-2-yl)propanoic acid.

Industrial Production Methods

Industrial production of 3-(3-Chlorothiophen-2-yl)propanoic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated position, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

3-(3-Chlorothiophen-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, synthesis methods, and biological activities of 3-(3-Chlorothiophen-2-yl)propanoic acid and its analogs:

Compound Name Molecular Weight (g/mol) Heterocycle Substituents Synthesis Method Biological Activity/Application
3-(3-Chlorothiophen-2-yl)propanoic acid ~190.6 (estimated) Thiophene Chlorine at 3-position Likely via nucleophilic substitution or cross-coupling Potential intermediate for APIs or polymers
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid ~190.2 Imidazole Methyl at N-1, sulfur linkage Reaction of 3-bromopropanoic acid with methimazole under basic conditions Mitochondrial-targeted antioxidant pro-drug
3-(5-(4-Fluorophenyl)furan-2-yl)propanoic acid ~235.89 (CAS) Furan 4-Fluorophenyl at 5-position Likely Suzuki-Miyaura coupling or Friedel-Crafts acylation Enhanced reactivity for drug synthesis
(E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic acid ~188.2 (estimated) Imidazole Acrylic acid (E-configuration) DABCO-catalyzed reaction with methyl malonate for stereocontrol Substrate for enoyl-CoA hydratase with high enzymatic turnover

Biological Activity

3-(3-Chlorothiophen-2-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 3-(3-Chlorothiophen-2-yl)propanoic acid features a propanoic acid backbone with a chlorothiophene ring. Its molecular formula is C9H9ClO2SC_9H_9ClO_2S with a molecular weight of approximately 206.68 g/mol. The presence of the chlorine atom on the thiophene ring is significant as it influences the compound's reactivity and biological interactions.

The mechanism of action for 3-(3-Chlorothiophen-2-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. Research suggests that it may modulate biochemical processes through these interactions, although the precise pathways remain under investigation.

Antimicrobial Activity

Studies have indicated that 3-(3-Chlorothiophen-2-yl)propanoic acid exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The compound's structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown potential as an anti-inflammatory agent. Research indicates that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the differences in biological activity among structurally similar compounds:

Compound NameBiological ActivityKey Differences
3-(2-Chlorothiophen-3-yl)propanoic acidModerate antimicrobial activityDifferent chlorine substitution
3-(4-Chlorothiophen-2-yl)propanoic acidLow anti-inflammatory activityVarying position of chlorine
3-(3-Chlorothiophen-2-yl)propanoic acid Significant antimicrobial & anti-inflammatory propertiesUnique substitution pattern

Case Studies

Several case studies have explored the biological effects of 3-(3-Chlorothiophen-2-yl)propanoic acid:

  • Case Study on Antimicrobial Efficacy:
    A study conducted on the efficacy of this compound against Staphylococcus aureus showed a significant reduction in bacterial counts when treated with varying concentrations of 3-(3-Chlorothiophen-2-yl)propanoic acid. The results indicated a dose-dependent response, supporting its potential use as an antimicrobial agent.
  • Case Study on Inflammatory Response:
    Another study investigated the impact of this compound on lipopolysaccharide-induced inflammation in murine macrophages. The findings revealed that treatment with 3-(3-Chlorothiophen-2-yl)propanoic acid led to decreased levels of TNF-alpha and IL-6, suggesting its role in mitigating inflammatory responses.

Research Findings

Recent research has focused on synthesizing derivatives of 3-(3-Chlorothiophen-2-yl)propanoic acid to enhance its biological activity. Modifications to the thiophene ring or propanoic acid backbone have resulted in compounds with improved potency against specific targets.

Summary of Findings

Study FocusFindings
Antimicrobial TestingEffective against multiple bacterial strains
Anti-inflammatory ResponseDecreased cytokine levels in macrophages
Derivative SynthesisEnhanced biological activity observed

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